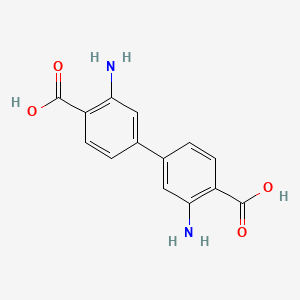

3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid

Description

Properties

IUPAC Name |

2-amino-4-(3-amino-4-carboxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6H,15-16H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHRJJWMKQMOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid typically involves the reduction of 2-nitrobenzoic acid with zinc dust and sodium hydroxide solution. The resultant hydrazobenzene-2,2’-dicarboxylic acid is then rearranged by heating with hydrochloric acid. The free benzidine-3,3’-dicarboxylic acid is precipitated from the hydrochloric acid solution by adding ammonia or sodium acetate . Industrial production methods may also include electrolytic reduction followed by rearrangement with dilute sulfuric acid .

Chemical Reactions Analysis

3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

Substitution: It can undergo substitution reactions where the amino or carboxylic acid groups are replaced by other functional groups.

Common reagents used in these reactions include zinc dust, sodium hydroxide, hydrochloric acid, and ammonia . Major products formed from these reactions include hydrazobenzene-2,2’-dicarboxylic acid and benzidine-3,3’-dicarboxylic acid .

Scientific Research Applications

3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid involves its interaction with molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Data Tables

Table 2: Analytical Characterization Methods

| Compound | HPLC Retention Time (min) | Ion Mobility Spectrometry (IMS) Drift Time (ms) |

|---|---|---|

| 3,3'-Diaminobiphenyl-4,4'-DCA | 8.3 (Newcrom R1 column) | Not reported |

| 3,3'-BDA | 6.7 | 12.4 |

| 4,4'-BDA | 5.9 | 10.8 |

Biological Activity

3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid (DBDA) is an organic compound characterized by its unique structural features, including two amino groups and two carboxylic acid groups. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and interactions with biomolecules.

Chemical Structure and Properties

- Molecular Formula : C14H12N2O4

- Molecular Weight : 272.26 g/mol

- IUPAC Name : 2-amino-4-(3-amino-4-carboxyphenyl)benzoic acid

The structural configuration of DBDA allows it to participate in various chemical reactions, including oxidation and reduction, which can influence its biological activity.

The biological activity of DBDA is primarily attributed to its ability to interact with proteins and enzymes through hydrogen bonding and other non-covalent interactions. The presence of amino and carboxylic acid groups enhances its solubility in biological systems, facilitating its interaction with cellular targets.

Biological Activity

Research into the biological activity of DBDA has revealed several potential therapeutic applications:

- Antioxidant Activity : DBDA has been shown to exhibit antioxidant properties, which may help mitigate oxidative stress in biological systems. This is crucial for preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that DBDA may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

- Antimicrobial Activity : DBDA has demonstrated inhibitory effects against certain bacterial strains, indicating potential as an antimicrobial agent.

Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of DBDA using various assays such as DPPH radical scavenging and ABTS assay. Results indicated that DBDA exhibited significant free radical scavenging activity comparable to standard antioxidants.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| DBDA | 85 | 90 |

| Ascorbic Acid | 95 | 92 |

Study 2: Anti-inflammatory Potential

In a controlled animal study, the anti-inflammatory effects of DBDA were assessed using a carrageenan-induced paw edema model. The results showed a marked reduction in edema in treated animals compared to the control group.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| DBDA (50 mg/kg) | 40 |

| DBDA (100 mg/kg) | 60 |

Study 3: Antimicrobial Activity

DBDA was tested against various bacterial strains using the agar diffusion method. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Control (No treatment) | 0 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid, and what key reaction parameters influence polymerization efficiency?

- Methodological Answer : The compound is synthesized via polycondensation reactions. A two-step procedure in N,N-dimethylacetamide (DMAc) involves reacting tetraamine monomers (e.g., 3,3',4,4'-tetraaminodiphenyl ether) with dicarboxylic acids at elevated temperatures. For example, polymerization in polyphosphoric acid (PPA) at 210°C for 24 hours yields high-molecular-weight polybenzimidazoles (PBIs) (Table 2, Entries 10–15) . Key parameters include solvent choice, temperature control, and monomer purity, as impurities can hinder polymerization efficiency.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound should be stored in a dry, cool environment (room temperature) away from light and moisture. While specific storage data are limited, analogous dicarboxylic acids with amino groups are sensitive to oxidation and humidity. Safety protocols include using personal protective equipment (PPE) and working in a fume hood, as inhalation or skin contact may cause irritation (refer to first-aid measures in Section 4 of safety data sheets) .

Advanced Research Questions

Q. How does the incorporation of this compound into polyimide films enhance performance in flexible electronics?

- Methodological Answer : The dicarboxylic acid’s rigid biphenyl core and carboxyl groups improve thermal stability and adhesion in polyimides. In multi-layer films, substituting 3,3'-dicarboxy-4,4'-diaminobiphenyl into the polymer backbone reduces water absorption and enhances peel strength when bonded to metal foils (e.g., copper). Optimal results are achieved at 5–100 mol% incorporation, with polymerization conditions tailored to avoid premature crosslinking .

Q. What structural modifications of this compound can optimize PBI properties for high-temperature applications?

- Methodological Answer : Substituting the tetraamine monomer or varying dicarboxylic acid stoichiometry alters PBI properties. For instance, PBIs derived from 3,3',4,4'-tetraaminodiphenyl ether exhibit superior thermal stability (>500°C) due to rigid backbone formation (Table 2, Entry 1–5). Fluorinated derivatives (e.g., 3,3′-difluorobiphenyl-4,4′-dicarboxylic acid) enhance solubility for processing while retaining high glass transition temperatures .

Q. How can researchers resolve contradictions in reported molecular weights of PBIs synthesized from this compound?

- Methodological Answer : Discrepancies often arise from monomer purity and polymerization scale-up challenges. Implementing rigorous purification (e.g., recrystallization, column chromatography) and optimizing reaction times (e.g., 24–48 hours in PPA) improve reproducibility. Advanced characterization via gel permeation chromatography (GPC) and MALDI-TOF mass spectrometry is critical for verifying molecular weight distributions .

Q. In MOF design, how does this compound compare to fluorinated analogs for gas adsorption?

- Methodological Answer : Fluorinated derivatives (e.g., 3,3′-difluorobiphenyl-4,4′-dicarboxylic acid) increase MOF hydrophobicity and CO₂/N₂ selectivity due to electronegative fluorine atoms. However, the non-fluorinated parent compound provides a more flexible framework, enhancing pore accessibility for larger molecules like fluorocompounds. Comparative studies should evaluate BET surface area and adsorption isotherms under controlled humidity .

Key Considerations

- Avoid commercial sources (e.g., ) and prioritize peer-reviewed synthesis protocols.

- Structural analogs (e.g., fluorinated derivatives) should be compared systematically to isolate the impact of functional groups on material properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.